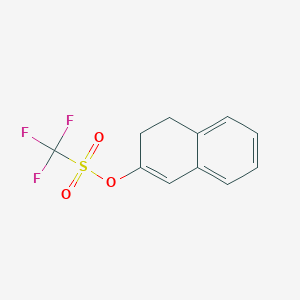
3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate
Vue d'ensemble
Description
3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H9F3O3S . It has a molecular weight of 278.25 . It is a liquid in its physical state .
Synthesis Analysis
The synthesis of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate involves several steps . The process begins with β-tetralone and tetrahydrofuran (THF) in a flask, which is then cooled and treated with potassium tert-butoxide . After warming and stirring, N-phenylbis (trifluoromethanesulfonimide) is added, and the mixture is stirred for several hours . The product is then extracted and purified by column chromatography .Molecular Structure Analysis
The molecular structure of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate is represented by the formula C11H9F3O3S . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis
The chemical reactions involving 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate are complex and involve multiple steps . For example, it can be used in the preparation of 2,4,6-Trichlorophenyl 3,4-Dihydronaphthalene-2-Carboxylate through a Pd-Catalyzed External-CO-Free Carbonylation .Physical And Chemical Properties Analysis
3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate is a liquid . It has a molecular weight of 278.25 . The boiling point, melting point, and density are not specified in the search results .Applications De Recherche Scientifique
Synthesis Applications
- Dhage et al. (2015) demonstrated the regioselective synthesis of 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate, which provides rapid access to biologically significant phthalazinones through Suzuki and Sonogashira coupling reactions (Dhage, Deshmukh, & Thopate, 2015).
- Gallego and Sierra (2004) used the cyclization of dibenzylidenesuccinate esters to dihydronaphthalenes in synthesizing lignans, a class of natural products found in plants (Gallego & Sierra, 2004).
Catalysis and Reaction Mechanism Studies
- Molnár et al. (2003) explored superacidic trifluoromethanesulfonic acid catalyzing alkylation of benzene with cyclic ethers, forming phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation (Molnár, Ledneczki, Bucsi, & Bartók, 2003).
- Launikonis, Sasse, and Willing (1993) reported trifluoromethanesulfonic (triflic) acid reacting with naphthalene to give a complex mixture of products, proposing mechanisms for their formation (Launikonis, Sasse, & Willing, 1993).
Novel Compound Formation
- Zhang et al. (2019) developed a sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes, leading to 3-sulfenyl-1,2-dihydronaphthalenes and related products (Zhang, He, Du, Xu, & Li, 2019).
- Liu et al. (2016) reported an intramolecular electrophilic cyclization yielding 3-(trifluoromethyl)thiochromenes and related compounds (Liu, Qiu, Ding, & Wu, 2016).
Safety And Hazards
The safety data sheet advises against handling until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
Propriétés
IUPAC Name |
3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJWMRGYVRVPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456320 | |
| Record name | 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate | |
CAS RN |
143139-14-4 | |
| Record name | 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



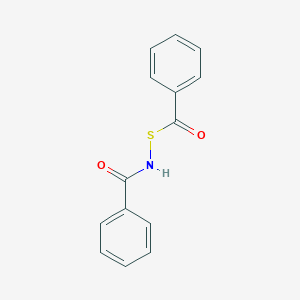

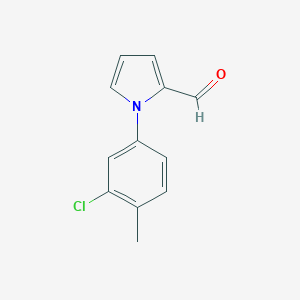
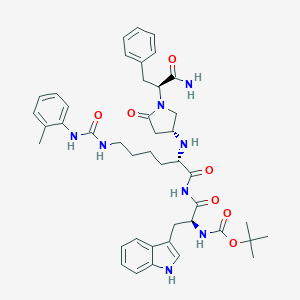
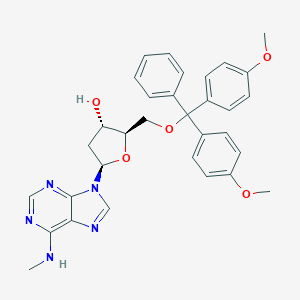
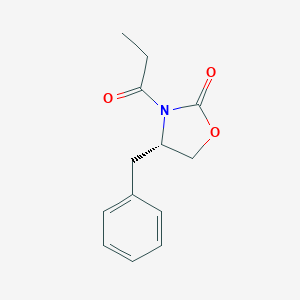
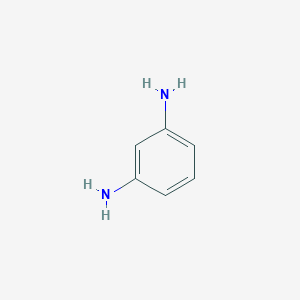

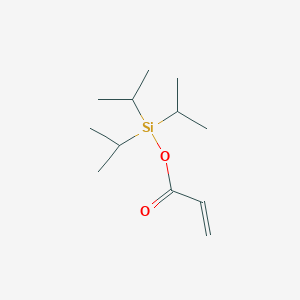
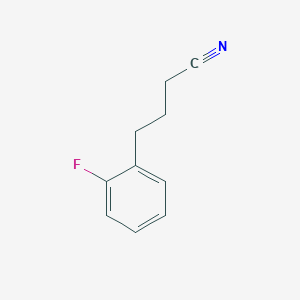
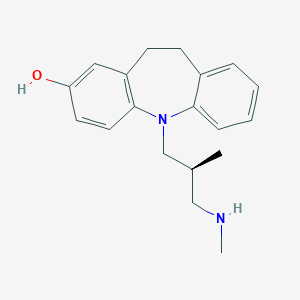
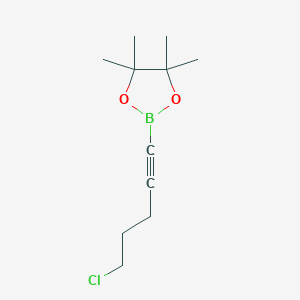
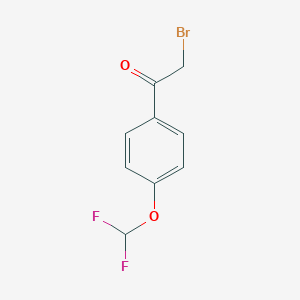
![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)